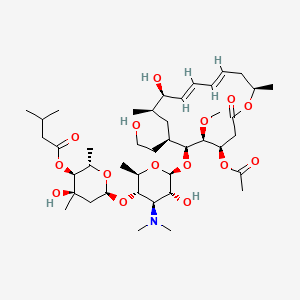
18-Dihydrojosamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Dihydrojosamycin is a derivative of josamycin, a macrolide antibiotic. Josamycin was first isolated from the bacterium Streptomyces narbonensis and has been used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . This compound retains the core structure of josamycin but with specific modifications that may enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-Dihydrojosamycin involves the reduction of josamycin. The process typically includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to selectively reduce the ketone group at the 18th position to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces narbonensis to produce josamycin, followed by chemical reduction using industrial-scale reactors and purification techniques to isolate this compound .
化学反应分析
Types of Reactions: 18-Dihydrojosamycin undergoes various chemical reactions, including:
Oxidation: Can be oxidized back to josamycin under specific conditions.
Reduction: The primary synthetic route involves reduction of josamycin.
Substitution: Functional groups on the macrolide ring can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Josamycin.
Reduction: this compound.
Substitution: Derivatives with modified pharmacological properties
科学研究应用
18-Dihydrojosamycin has several applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their derivatives.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Explored for its potential to treat bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control .
作用机制
18-Dihydrojosamycin, like josamycin, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the translocation of peptidyl tRNA, thereby inhibiting the elongation of the peptide chain. This action is primarily bacteriostatic but can be bactericidal at higher concentrations .
相似化合物的比较
Josamycin: The parent compound with similar antimicrobial activity.
Leucomycin A3: Another macrolide antibiotic with a similar structure.
Kitasamycin A3: A derivative with slight structural differences but similar pharmacological properties
Uniqueness: 18-Dihydrojosamycin is unique due to its specific reduction at the 18th position, which may confer different pharmacokinetic properties and potentially improved efficacy against certain bacterial strains compared to its parent compound, josamycin .
属性
分子式 |
C42H71NO15 |
|---|---|
分子量 |
830.0 g/mol |
IUPAC 名称 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H71NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,23-27,29-31,34-41,44,46,49-50H,15,17-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI 键 |
JUNQZKWSWLJFDU-NGVXBBESSA-N |
手性 SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
规范 SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CCO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


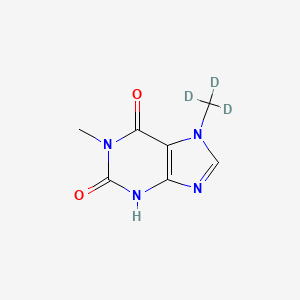



![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)

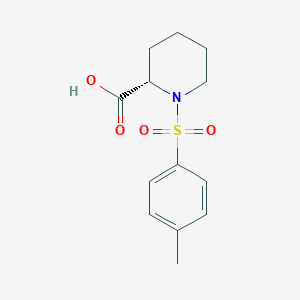

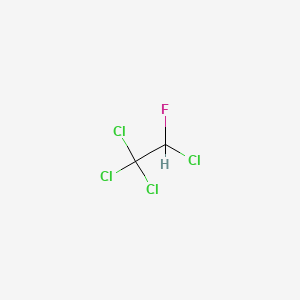
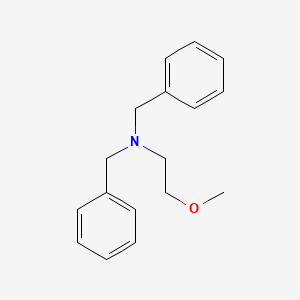
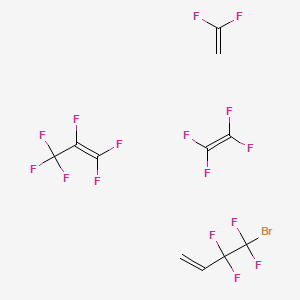
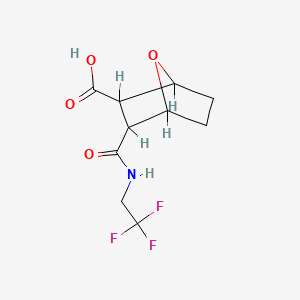
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
